molecular formula C8H18O2 B1605186 1-Butoxy-2-ethoxyethane CAS No. 4413-13-2

1-Butoxy-2-ethoxyethane

Cat. No.: B1605186
CAS No.: 4413-13-2
M. Wt: 146.23 g/mol
InChI Key: ZWPUOFSQNASCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-2-ethoxyethane, also known as this compound, is an organic compound with the molecular formula C8H18O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Etherification Reaction: One common method to synthesize 1-butoxy-2-ethoxyethane is through the etherification of 2-ethoxyethanol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where 2-ethoxyethanol reacts with butyl halide in the presence of a strong base like sodium hydride or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts like sulfuric acid or solid acid catalysts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-butoxy-2-ethoxyethane can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium (Pd), Platinum (Pt)

    Substitution: Hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols

    Substitution: Alkyl halides

Scientific Research Applications

1-butoxy-2-ethoxyethane is widely used in scientific research due to its solvent properties. It is employed in the synthesis of various organic compounds, particularly in the field of pharmaceuticals and agrochemicals. Additionally, it is used in the formulation of coatings, adhesives, and cleaning agents .

Mechanism of Action

The mechanism of action of 1-butoxy-2-ethoxyethane primarily involves its ability to act as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its balanced solubility properties, making it suitable for a wide range of applications. Its ability to dissolve both polar and non-polar substances is a key advantage over other similar compounds .

Properties

IUPAC Name

1-(2-ethoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-5-6-10-8-7-9-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPUOFSQNASCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196050
Record name Ethane, 1-butoxy-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4413-13-2
Record name 1-Butoxy-2-ethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4413-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-butoxy-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-butoxy-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-2-ethoxyethane
Reactant of Route 2
Reactant of Route 2
1-Butoxy-2-ethoxyethane
Reactant of Route 3
Reactant of Route 3
1-Butoxy-2-ethoxyethane
Reactant of Route 4
Reactant of Route 4
1-Butoxy-2-ethoxyethane
Reactant of Route 5
Reactant of Route 5
1-Butoxy-2-ethoxyethane
Reactant of Route 6
Reactant of Route 6
1-Butoxy-2-ethoxyethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.